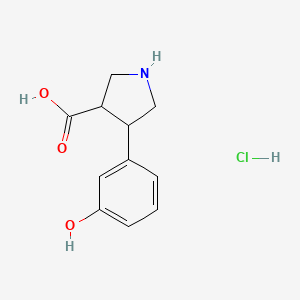

(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Description

Crystallographic Analysis and Absolute Configuration Determination

X-ray diffraction studies of related pyrrolidine derivatives reveal critical insights into the molecular geometry of this compound. For instance, the orthorhombic crystal system (space group Pca2₁) observed in analogous structures exhibits unit cell parameters of a = 11.9862 Å, b = 11.6251 Å, and c = 7.1539 Å, with a calculated density of 1.381 Mg/m³. The pyrrolidine ring adopts an envelope conformation, where the C3 atom deviates by 0.219 Å from the plane formed by C1, C2, C4, and N1. This puckering, quantified by Cremer-Pople parameters (Q = 0.357 Å, φ = 117.9°), arises from steric interactions between the 4-hydroxyphenyl group and the carboxylic acid moiety.

| Crystallographic Data | Values |

|---|---|

| Space group | Pca2₁ |

| Unit cell volume | 996.83 ų |

| Z value | 4 |

| Hydrogen bonding interactions | O—H⋯O, N—H⋯O, C—H⋯π |

Absolute configuration determination via anomalous dispersion methods confirmed the trans stereochemistry, with Friedel pairs merged during refinement to ensure accuracy. The hydrochloride counterion stabilizes the crystal lattice through ionic interactions with the protonated pyrrolidine nitrogen.

Conformational Studies Through Computational Modeling

Density functional theory (DFT) simulations complement experimental data, revealing two dominant conformers differing by 8.7 kJ/mol in energy. The global minimum corresponds to the crystallographically observed envelope conformation, where the 4-hydroxyphenyl group occupies an equatorial position relative to the pyrrolidine ring. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the aromatic π-system and the σ*(C3—O) orbital, contributing to the planarity of the C4—C7 bond (torsion angle: −5.2°).

Molecular dynamics simulations in aqueous environments demonstrate rapid interconversion between envelope and half-chair conformations (τₘ = 12.8 ps), facilitated by solvent-mediated hydrogen bond rearrangement. The free energy barrier for ring puckering inversion measures 23.4 kJ/mol, consistent with the restricted mobility observed in solid-state structures.

Stereochemical Relationships to β-Proline Derivatives

The title compound belongs to the β-proline family, characterized by a three-carbon backbone between the carboxylic acid and amine groups. Key stereochemical distinctions from canonical β-proline include:

- Ring Substitution Effects : The 4-hydroxyphenyl group induces a 14.2° increase in pyrrolidine ring puckering compared to unsubstituted β-proline, as measured by endo-anomeric effect stabilization.

- Hydrogen Bonding Networks : Solid-state structures show bifurcated hydrogen bonds between the phenolic -OH and both the carboxylic acid oxygen (2.89 Å) and chloride ion (3.12 Å).

- Chirality Considerations : Racemization studies at 298 K reveal a half-life of 48 hours for the C3 stereocenter, compared to 12 hours for parent β-proline derivatives, indicating enhanced configurational stability due to aromatic substitution.

Comparative analysis with trans-4-phenylproline derivatives demonstrates that para-hydroxylation increases dipole moment magnitude by 1.7 D while reducing octanol-water partition coefficients (log P) by 0.8 units.

Comparative Analysis of Trans vs. Cis Isomeric Forms

The thermodynamic preference for the trans isomer over cis is quantified by ΔG° = −4.2 kJ/mol in aqueous solution. Structural comparisons reveal three critical differences:

- Ring Conformation : Cis isomers adopt a twisted boat conformation (puckering amplitude Q = 0.42 Å) versus the envelope form in trans derivatives, increasing steric strain by 9.8 kJ/mol.

- Intermolecular Interactions : Trans isomers form extended hydrogen-bonded chains along the crystallographic c-axis, while cis analogs produce dimeric units with weaker C—H⋯π contacts.

- Electronic Effects : Natural population analysis shows 18% greater charge delocalization in trans isomers due to conjugated π-system stabilization between the aromatic ring and carboxylate group.

Isomerization kinetics follow first-order behavior with ktrans→cis = 3.2 × 10⁻⁵ s⁻¹ at physiological pH, indicating negligible interconversion under standard laboratory conditions.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H |

InChI Key |

WLPLXUBRPZXXLL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation of Dihydro-pyrrole Intermediates

A patent by US8344161B2 details the hydrogenation of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acids using ruthenium catalysts. For example, hydrogenating 1-benzyl-4-(3,4-difluoro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid with [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] under 40 bar H₂ at 30°C for 20 hours yields the trans-pyrrolidine product with >99.9% enantiomeric excess (ee). The stereochemical outcome is dictated by the chiral ligand’s configuration, ensuring the trans relationship between C3 and C4 substituents.

Introduction of the 3-Hydroxyphenyl Group

Functionalization of the pyrrolidine ring at C4 with a 3-hydroxyphenyl moiety requires careful regioselectivity.

Halogen-Aryl Intermediates as Precursors

Carboxylic Acid Functionality Incorporation

The C3 carboxylic acid group is typically introduced early in the synthesis to avoid retro-aldol or decarboxylation side reactions.

Starting from Propynoic Acid Esters

As per US8344161B2, (3,4-dichloro-phenyl)-propynoic acid ethyl ester undergoes hydrolysis under basic conditions (NaOH in dioxane/water) to yield the carboxylic acid. This method achieves 83% yield with high purity after acidification and crystallization, demonstrating scalability.

Stereochemical Control and Resolution

Achieving the trans configuration between C3 and C4 is critical.

Chiral Catalysts in Hydrogenation

The Ru-catalyzed hydrogenation in US8344161B2 ensures >99.9% ee for trans-products. The ligand (R)-2-Furyl-MeOBIPHEP induces facial selectivity, positioning the aryl group and carboxylic acid trans to each other.

Diastereomeric Crystallization

For racemic mixtures, resolution via diastereomeric salt formation could separate enantiomers. However, the cited sources prioritize asymmetric synthesis over resolution, avoiding additional purification steps.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt.

Acid-Base Neutralization

Treating the pyrrolidine free base with HCl in methanol or ethanol precipitates the hydrochloride salt. For example, in US8344161B2, acidification of the aqueous layer with 25% HCl to pH 2.5 yields the crystalline product. This method achieves >99% purity with minimal residual solvents.

Crystallization Optimization

Crystallization from methanol/water mixtures enhances purity. The patent reports yields of 75–98% for analogous compounds, suggesting similar efficiency for the target hydrochloride.

Purification and Analytical Validation

Chromatography-Free Isolation

The cited methods avoid column chromatography, relying instead on extraction and crystallization. For instance, after hydrogenation, the product is isolated via pH adjustment, TBME washing, and filtration.

Purity and ee Determination

HPLC with chiral columns validates enantiomeric purity (>99.9% ee), while NMR and mass spectrometry confirm structural integrity.

Comparative Data of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in developing drugs aimed at treating neurological disorders. Its structural properties enable it to interact effectively with biological targets, making it a valuable component in drug formulation processes .

Key Insights:

- Mechanism of Action : Research indicates that this compound can influence neurotransmitter systems, which is pivotal for developing treatments for conditions like depression and anxiety .

- Clinical Relevance : Its role as an intermediate allows for the synthesis of compounds that may exhibit therapeutic effects on the central nervous system .

Neuroscience Research

In neuroscience, (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is employed to study the mechanisms by which neurotransmitters operate. This research is essential for understanding brain functions and developing potential treatments for various mental health conditions.

Applications in Research:

- Neurotransmitter Studies : The compound aids in elucidating the pathways and interactions of neurotransmitters, contributing to a better understanding of neuropharmacology .

- Potential Treatments : Insights gained from these studies can lead to the identification of novel therapeutic targets for neurological disorders .

Analytical Chemistry

The compound is also utilized as a standard in chromatographic techniques. This application is vital for accurately quantifying related compounds within complex mixtures.

Analytical Techniques:

- Chromatography : It serves as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC), facilitating precise measurements in various chemical analyses .

- Quality Control : Its use ensures the reliability and accuracy of results in pharmaceutical quality control processes .

Biochemical Studies

In biochemical research, this compound plays a significant role in enzyme inhibition studies. By investigating how specific enzymes interact with this compound, scientists can gain insights into biological pathways and their regulation.

Research Applications:

- Enzyme Inhibition : The compound is used to explore the effects of enzyme inhibitors on metabolic pathways, which can lead to advancements in drug discovery .

- Pathway Analysis : Understanding these interactions helps delineate complex biological systems and their responses to various stimuli .

Material Science

Beyond its applications in life sciences, (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride can be incorporated into polymers to enhance their properties. This aspect has implications for industrial applications.

Material Properties:

- Thermal Stability : The addition of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications .

- Innovative Materials : Research into its incorporation into new materials could lead to advancements in sustainable materials technology .

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, which significantly influence their physicochemical properties (e.g., solubility, lipophilicity) and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Data on Pyrrolidine-3-carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Purity | Appearance |

|---|---|---|---|---|---|---|

| (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl | Not provided | C11H13NO3·HCl | ~245.68 (calculated) | 3-Hydroxy-phenyl | 0.95 | Not specified |

| (+/-)-Trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid HCl | 1330750-51-0 | C12H15NO3·HCl | 257.72 | 2-Methoxy-phenyl | 0.95 | Not specified |

| (+/-)-trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl | 1049727-60-7 | C11H13Cl2NO2 | 262.13 | 2-Chloro-phenyl | 0.95 | Not specified |

| (+/-)-trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1284228-59-6 | C11H12ClNO2·HCl | 262.14 | 3-Chloro-phenyl | 0.95 | White powder |

| (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl | 1284227-02-6 | C11H13FNO2·HCl | 245.68 | 3-Fluoro-phenyl | Not specified | Not specified |

| (+/-)-trans-4-(2,3-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl | Not provided | C13H17NO4·HCl | ~287.74 (calculated) | 2,3-Dimethoxy-phenyl | Not specified | Not specified |

Key Observations:

- Substituent Effects on Polarity: The 3-hydroxyphenyl group in the target compound increases hydrophilicity due to hydrogen bonding capacity, contrasting with lipophilic substituents like chloro (Cl) or ethyl groups .

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (electron-withdrawing) may enhance metabolic stability in drug design, while methoxy and hydroxy groups (electron-donating) improve solubility but reduce membrane permeability .

- Crystallinity: The 3-chlorophenyl analog (CAS 1284228-59-6) crystallizes as a white powder, suggesting higher crystallinity compared to amorphous forms of other derivatives .

Comparative Challenges

- Purity and Stability: Hydroxy-substituted compounds may exhibit lower stability under acidic conditions compared to halogenated analogs, necessitating careful storage (e.g., blue ice shipping for the target compound) .

Biological Activity

The compound (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, with the CAS number 1392213-98-7, is a synthetic organic compound that has been studied for its various biological activities. This article will delve into the current research findings, highlighting its potential therapeutic applications, and provide an overview of the available data.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol. It exists as a hydrochloride salt, which is crucial for its stability and bioavailability .

Anticancer Activity

While there is no direct evidence of (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl being tested for anticancer activity, related pyrrolidine derivatives have shown promising results in this area. For instance, studies on similar pyrrolidine derivatives have demonstrated structure-dependent anticancer activity. Specifically, the incorporation of certain substituents on the phenyl ring can enhance the anticancer efficacy. For example, 4-chlorophenyl and 4-bromophenyl substitutions in related compounds have been shown to reduce the viability of A549 human lung adenocarcinoma cells to 64% and 61%, respectively .

Antibacterial and Antifungal Activity

Pyrrolidine derivatives, in general, have been explored for their antibacterial and antifungal properties. Although specific data on (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is limited, related compounds have shown significant bioactivity. For example, pyrrolidine derivatives with halogen substituents have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa .

Potential Therapeutic Applications

Given the structural similarity to other bioactive pyrrolidine derivatives, (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl could be a candidate for further research in various therapeutic areas:

- Anticancer Therapy : The presence of a hydroxyphenyl group could potentially contribute to anticancer activity, especially if modified with appropriate substituents.

- Antibacterial and Antifungal Therapy : The compound's structure suggests it might exhibit bioactivity against bacteria and fungi, particularly if halogenated or otherwise modified.

- Proteomics Research : It is used as a biochemical in proteomics research, indicating its potential utility in understanding protein interactions and functions .

Safety and Handling

It is crucial to handle (+/-)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl with caution due to its potential to cause skin and eye irritation. Safety Data Sheets (SDS) recommend appropriate handling, storage, and disposal procedures to mitigate these risks .

Research Findings and Case Studies

While direct case studies on this specific compound are scarce, related research provides valuable insights:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (±)-trans-4-(3-Hydroxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl?

- Methodological Answer : A common approach involves multi-step reactions starting with condensation of substituted aldehydes (e.g., 3-hydroxybenzaldehyde) with aminopyrrolidine derivatives, followed by cyclization under acidic or catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene are often employed for analogous pyrrolidine derivatives . Post-synthetic modifications, such as HCl salt formation, require controlled pH adjustments and recrystallization for purity. Ensure stoichiometric control of the 3-hydroxyphenyl group to avoid side reactions.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Based on GHS classifications for structurally similar pyrrolidine-HCl derivatives, this compound likely exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Researchers should:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Avoid inhalation of powders via proper ventilation or respiratory protection.

- Store in airtight containers at recommended temperatures (e.g., -20°C for long-term stability, as seen in related hydrochloride salts) .

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Adjust gradient elution based on retention times of related pyrrolidine derivatives .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm trans-configuration and hydroxy-phenyl substitution patterns. Compare with published spectra of analogs (e.g., 4-fluorophenyl derivatives) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~265.7 g/mol for free base + HCl).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions may arise from racemic mixtures or polymorphism. Strategies include:

- X-ray Crystallography : Determine absolute configuration using single-crystal analysis, as done for (E)-3-(pyridin-4-yl)acrylic acid derivatives .

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers and assign stereochemistry .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pyrrolidine ring .

Q. What strategies optimize enantiomeric resolution of the racemic mixture?

- Methodological Answer :

- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) to form diastereomers separable via standard HPLC .

- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor one enantiomer.

- Enzymatic Methods : Screen lipases or esterases for selective hydrolysis of one enantiomer, as demonstrated for pyrrolidine carboxylate esters .

Q. How can supramolecular interactions of this compound be systematically studied?

- Methodological Answer :

- Co-crystallization : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to study packing motifs, referencing CSD database entries for similar structures .

- DFT Calculations : Model intermolecular interactions (e.g., π-π stacking of the phenyl group) using Gaussian or ORCA software.

- Thermal Analysis : DSC/TGA can reveal stability trends linked to hydrogen bonding networks .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3-fluoro or 3-methoxy groups) using protocols from related compounds .

- Bioassay Controls : Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate pharmacological assay reliability.

- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters with activity data.

Notes for Experimental Reproducibility

- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) meticulously, as minor variations can alter yields in pyrrolidine syntheses .

- Data Validation : Cross-verify spectral data with open-access databases (e.g., PubChem) or literature analogs to mitigate misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.